molecular formula C42H59O16-3 B11203662 Oxane-2-carboxylate

Oxane-2-carboxylate

Cat. No.: B11203662
M. Wt: 819.9 g/mol
InChI Key: LPLVUJXQOOQHMX-LUMWQMBZSA-K
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Description

Oxane-2-carboxylate is a chemical compound belonging to the class of oxanes, which are cyclic ethers with a six-membered ring containing one oxygen atom. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxane-2-carboxylate can be synthesized through several methods, one of which involves the ring expansion of oxiranes (epoxides) using dimethylsulfoxonium methylide. This method typically requires moderate heating and yields oxetanes, which can be further manipulated to form oxane derivatives . Another method involves the use of trimethyloxosulfonium iodide to open epoxide rings, followed by ring closure to form the oxane structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, m-chloroperoxybenzoic acid (m-CPBA) for epoxidation, and various reducing agents for reduction reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Oxane-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of oxane-2-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants. Its reactivity is influenced by the ring strain and the presence of functional groups that can participate in chemical transformations .

Properties

Molecular Formula

C42H59O16-3

Molecular Weight

819.9 g/mol

IUPAC Name

6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/p-3/t19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,34?,35?,38-,39+,40+,41-,42-/m1/s1

InChI Key

LPLVUJXQOOQHMX-LUMWQMBZSA-K

Isomeric SMILES

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC6C(C(C(C(O6)C(=O)[O-])O)O)OC7C(C(C(C(O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C

Origin of Product

United States

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